
1-(5-(Phenylthio)-2-furyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Phenylthio)-2-furyl)ethanone is an organic compound characterized by a furan ring substituted with a phenylthio group and an ethanone moiety
Preparation Methods
The synthesis of 1-(5-(Phenylthio)-2-furyl)ethanone typically involves the reaction of 5-bromo-2-furyl ethanone with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(5-(Phenylthio)-2-furyl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
1-(5-(Phenylthio)-2-furyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(5-(Phenylthio)-2-furyl)ethanone in biological systems involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
1-(5-(Phenylthio)-2-furyl)ethanone can be compared with other similar compounds, such as:
1-(5-Phenylthio-2-thienyl)ethanone: This compound has a thiophene ring instead of a furan ring, which can affect its reactivity and biological activity.
1-(5-Phenylthio-2-pyrrolyl)ethanone: This compound contains a pyrrole ring, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of the furan ring and phenylthio group, which imparts specific chemical and biological properties that are distinct from those of its analogs .
Properties
CAS No. |
28569-36-0 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
1-(5-phenylsulfanylfuran-2-yl)ethanone |
InChI |
InChI=1S/C12H10O2S/c1-9(13)11-7-8-12(14-11)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
NEHXCSMMJGKPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
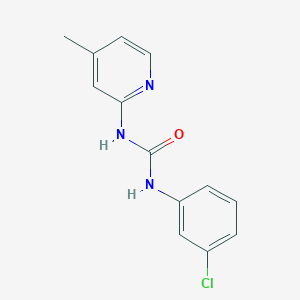
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
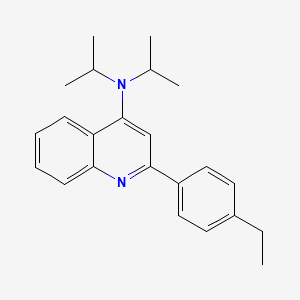
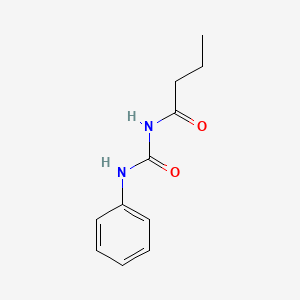

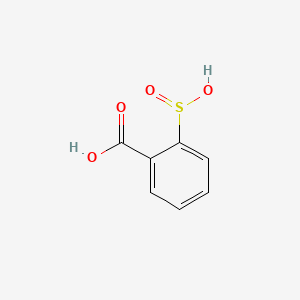
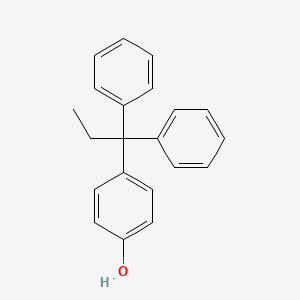
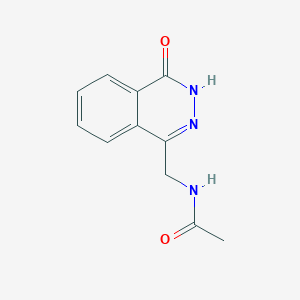

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)



